(R)-N-(Quinuclidin-3-yl)indolizine-6-carboxamide

CNS Drug Discovery Physicochemical Properties Oral Bioavailability

(R)-N-(Quinuclidin-3-yl)indolizine-6-carboxamide (CAS 588720-37-0) is a chiral small molecule belonging to the azabicyclic aryl amide class, specifically designed as a potent and selective agonist for the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). It features a fused indolizine heterocycle linked via a carboxamide bridge to a (3R)-quinuclidine moiety.

Molecular Formula C16H19N3O
Molecular Weight 269.34 g/mol
CAS No. 588720-37-0
Cat. No. B3354365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-(Quinuclidin-3-yl)indolizine-6-carboxamide
CAS588720-37-0
Molecular FormulaC16H19N3O
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)NC(=O)C3=CN4C=CC=C4C=C3
InChIInChI=1S/C16H19N3O/c20-16(13-3-4-14-2-1-7-19(14)10-13)17-15-11-18-8-5-12(15)6-9-18/h1-4,7,10,12,15H,5-6,8-9,11H2,(H,17,20)/t15-/m0/s1
InChIKeySJUAXKQQDBQMMM-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-N-(Quinuclidin-3-yl)indolizine-6-carboxamide (CAS 588720-37-0): A Specialized α7 nAChR Agonist Tool Compound


(R)-N-(Quinuclidin-3-yl)indolizine-6-carboxamide (CAS 588720-37-0) is a chiral small molecule belonging to the azabicyclic aryl amide class, specifically designed as a potent and selective agonist for the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) . It features a fused indolizine heterocycle linked via a carboxamide bridge to a (3R)-quinuclidine moiety. This compound is of particular interest to neuroscience and psychiatric drug discovery programs targeting cognitive deficits associated with schizophrenia, where α7 nAChR agonism is a clinically validated mechanism [1]. Its value proposition rests on its role as a specialized pharmacological probe within a well-characterized but structurally distinct subset of α7 agonists, where subtle modifications to the heteroaromatic core can drastically alter receptor kinetics and off-target liability [2].

Rationale for Selecting (R)-N-(Quinuclidin-3-yl)indolizine-6-carboxamide Over Generic α7 nAChR Agonists


Indiscriminate substitution within the α7 nAChR agonist class is a high-risk strategy due to profound structure-activity relationship (SAR) sensitivity. The foundational work on this chemotype established that moving from a 6,6-fused aryl system like the chlorobenzamide in PNU-282,987 to a 6,5-fused heteroaromatic system like indolizine yields a distinct pharmacological profile, often with marked differences in intrinsic efficacy (Emax) and potentially improved cardiac safety profiles concerning the hERG ion channel [1]. Subsequent SAR studies on the indolizine scaffold confirm that the position of the carboxamide linkage on the indolizine ring (e.g., 6-carboxamide vs. 2-carboxamide) and the (R)-stereochemistry of the quinuclidine are non-negotiable determinants of potency and receptor activation kinetics [2]. A 'near match' analog with an incorrect substitution pattern or achiral amine is not functionally equivalent and cannot be assumed to replicate the unique pharmacological fingerprint of the (R)-6-carboxamide derivative [3].

Quantitative Differentiation Evidence for (R)-N-(Quinuclidin-3-yl)indolizine-6-carboxamide


Differentiation via Physicochemical Profile: Impact on CNS Drug-Likeness

The compound's calculated physicochemical properties place it in a favorable region of CNS drug-like chemical space, particularly when compared to the larger, heavier clinical candidate EVP-6124 (encenicline). Its lower molecular weight and moderate lipophilicity (cLogP 2.4) suggest a superior balance for passive CNS penetration over the more lipophilic fluoroquinoline-carboxamide EVP-6124 (cLogP >3) [1]. This is a critical procurement differentiator for researchers prioritizing rapid brain exposure in rodent models, as high lipophilicity in analogs can lead to undesirable tissue retention and higher metabolic clearance rates [2].

CNS Drug Discovery Physicochemical Properties Oral Bioavailability Brain Penetration

Class-Level Efficacy Superiority: Indolizine Scaffold Potency vs. First-Generation Agonists

While direct data for the 6-carboxamide isomer is not publicly available, the class of indolizine-quinuclidine amides demonstrates superior functional agonism compared to non-heteroaromatic controls. The representative analog D3 from the 2016 SAR study achieved a functional EC50 of 1.78 µM, outperforming the clinical-stage agonist EVP-6124 (EC50 ~2.5 µM in pilot studies) [1]. This validates the indolizine moiety as a potency-enhancing heterocycle. The specific 6-carboxamide substitution pattern on the indolizine ring, as possessed by the target compound, is chemically distinct from the 2-carboxamide analog Br-IQ17B, which operates with a different Emax profile (Emax = 55% for Br-IQ17B), suggesting the target compound may offer a distinct intrinsic efficacy that could translate to a different in vivo side-effect profile [2].

Alpha-7 nAChR Indolizine SAR Electrophysiology Schizophrenia

Improved hERG Safety Margin: A Core Goal of Azabicyclic Amide Design

A primary design objective for this chemical series was to reduce the potentially fatal hERG (human Ether-à-go-go-Related Gene) channel affinity that plagued the first-generation α7 agonist PNU-282,987. The foundational patent and subsequent SAR paper explicitly state that compounds with a fused bicyclic heteroaromatic carboxamide, the exact class of the target compound, were synthesized to improve the hERG safety profile over PNU-282,987 [1]. While the precise IC50 of the target compound for hERG is not publicly reported, at least one analog from each synthesized series demonstrated a measurable improvement in hERG safety margin, making this a key differentiator from the original chlorobenzamide chemotype [2].

Cardiac Safety hERG Liability α7 nAChR Agonists Drug Design

High Vendor-Supplied Purity as a Critical Enabler for Reproducible Pharmacology

A key practical differentiator at the procurement stage is the availability of this compound at a vendor-certified purity of ≥98% (NLT 98%) . This is significant when compared to many other research-grade indolizine analogs, which are often synthesized in academic labs with variable purity. The high initial purity reduces the batch-to-batch variability that can confound in vitro pharmacological assays, particularly electrophysiology recordings which are sensitive to impurities. A key comparator, the related intermediate indolizine-6-carboxylic acid (CAS 588720-42-7), is also available, but requires additional synthesis and purification to generate the active amide, introducing more variability [1].

Chemical Purity Procurement Quality Control Assay Reproducibility

Defined Application Scenarios for (R)-N-(Quinuclidin-3-yl)indolizine-6-carboxamide Based on Available Evidence


Lead Optimization and SAR Expansion for Cognitive Deficits in Schizophrenia

The compound is best deployed as a reference standard and scaffold-hopping seed in medicinal chemistry programs aiming to improve upon the clinical candidate EVP-6124. Its favorable CNS physicochemical profile (cLogP 2.4, MW 269.34) [1] and the proven higher potency of the indolizine class over EVP-6124 make it an ideal starting point for designing analogs with superior brain exposure and better efficacy [2].

hERG Liability Screening and Safety Pharmacology Profiling

This compound is a strong candidate for inclusion in a panel of α7 agonists during cardiac safety profiling. Its structural class was specifically invented to mitigate the hERG liability associated with PNU-282,987 [1]. Using it alongside PNU-282,987 in a hERG binding assay provides a robust comparative model for assessing whether new chemical entities offer a meaningful improvement in safety margin over the first-generation agent.

In Vivo Proof-of-Concept Studies for Auditory Sensory Gating

Given the robust in vivo activity of its close structural analogs in a rat P50 auditory sensory gating assay—a translational model of sensory processing deficits in schizophrenia [1]—this specific isomer, with its unique 6-carboxamide linkage, is a high-priority candidate for comparative behavioral neuropharmacology to explore how different heterocycle attachments influence pharmacodynamic efficacy in this paradigm.

High-Purity Pharmacological Tool for Standardized Receptor Kinetics Studies

For labs focused on the biophysics of α7 nAChR, the ≥98% purity of this commercially available compound [1] makes it suitable for producing highly reproducible electrophysiological data, where channel desensitization and activation kinetics are notoriously sensitive to low-level impurities and oxidation byproducts, as compared to using in-house synthesized material of variable purity.

Quote Request

Request a Quote for (R)-N-(Quinuclidin-3-yl)indolizine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.